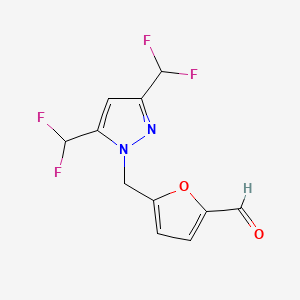

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

Description

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde (CAS RN: 895930-59-3) is a heterocyclic organic compound featuring a furan-2-carbaldehyde core substituted with a 3,5-bis(difluoromethyl)-1H-pyrazole moiety via a methyl linker. Its molecular formula is C₁₁H₈F₄N₂O₂, with an average molecular mass of 276.19 g/mol and a monoisotopic mass of 276.052190 g/mol . The compound is commercially available as a dry powder (Lipinski-compliant) and is utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate .

Key structural features include:

Properties

IUPAC Name |

5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N2O2/c12-10(13)8-3-9(11(14)15)17(16-8)4-6-1-2-7(5-18)19-6/h1-3,5,10-11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWXZHQMKRAWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CN2C(=CC(=N2)C(F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde typically involves multiple steps. One common approach starts with the preparation of 3,5-bis(difluoromethyl)-1H-pyrazole, which can be synthesized through the reaction of appropriate precursors under controlled conditions. The pyrazole derivative is then subjected to a formylation reaction to introduce the furaldehyde group. This step often requires the use of formylating agents such as Vilsmeier-Haack reagent or other aldehyde sources .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-((3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer. Its mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators like cyclins and CDKs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have shown that it can reduce oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease. This neuroprotective property is attributed to its ability to scavenge free radicals and inhibit neuroinflammatory pathways .

Agricultural Science

Pesticide Development

In agricultural applications, this compound has been explored as a potential pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest control with minimal environmental impact. Field trials have demonstrated its efficacy against common agricultural pests while being safe for beneficial insects .

Plant Growth Regulation

The compound has also been studied for its role as a plant growth regulator. It has shown promise in enhancing plant growth and yield by modulating hormonal pathways related to growth and development. This application is particularly valuable in improving crop resilience under stress conditions such as drought or salinity .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a precursor for synthesizing functional materials. Its unique chemical properties enable the formation of polymers and nanomaterials with tailored functionalities for applications in electronics and photonics. Research is ongoing to explore its use in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl groups and the furaldehyde moiety can participate in various binding interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, which can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is most closely related to derivatives with modifications on the pyrazole ring. A notable analog is 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde (CAS RN: 1006320-27-9), which introduces a bromine atom at position 4 of the pyrazole (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations :

Physicochemical and Functional Differences

Table 2: Functional and Application Comparison

Key Observations :

- The non-brominated compound is prioritized for applications requiring minimal steric hindrance, such as enzyme inhibition assays.

- The brominated analog is better suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group .

- Both compounds exhibit low water solubility (typical of fluorinated organics), necessitating organic solvents for handling .

Biological Activity

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₈F₂N₂O₂

- Molecular Weight : 246.19 g/mol

- CAS Number : 1005565-98-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study : A study evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures exhibited significant cytotoxicity, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Pyrazole derivatives have been studied for their efficacy against various bacterial strains and fungi.

Research Findings : In vitro studies reported that certain pyrazole derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi. The mechanism of action is believed to involve disruption of fungal cell membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the chemical structure can significantly influence their efficacy and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Difluoromethyl | Enhances lipophilicity and potency |

| Furan ring | Contributes to electron delocalization, improving binding affinity |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-((3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrazole core via cyclocondensation. For example, hydrazine hydrate reacts with a difluoromethyl-substituted chalcone derivative in formic acid under reflux (8 hours, 86% yield) .

- Step 2: Introduction of the methylene bridge. A Mannich-type reaction or nucleophilic substitution connects the pyrazole to the furan-carbaldehyde moiety. Solvents like DMF or ethanol are used, with recrystallization for purification .

- Optimization: Reaction parameters (temperature, solvent polarity) are adjusted to enhance yield and purity. For instance, slow evaporation from DMF produces single crystals for structural validation .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Key techniques include:

- X-ray crystallography: Determines bond lengths, dihedral angles, and crystal packing. For example, pyrazole rings often adopt envelope conformations (deviation ~0.114 Å from planarity), with intermolecular C–H⋯O hydrogen bonds stabilizing the lattice .

- NMR spectroscopy: 1H and 13C NMR identify substituent effects. The aldehyde proton typically resonates at δ 9.6–10.0 ppm, while pyrazole CH groups appear as singlets (δ 6.5–7.5 ppm) .

- FTIR and HRMS: Confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers design bioactivity assays for this compound, considering its structural analogs?

Methodological Answer:

- In vitro assays: Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using disk diffusion or microdilution methods. Pyrazole derivatives often show MIC values <50 μg/mL due to fluorinated groups enhancing membrane permeability .

- Enzyme inhibition studies: Target enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase. Use fluorogenic substrates and measure IC50 values. Structural analogs with difluoromethyl groups exhibit improved binding affinity via hydrophobic interactions .

- Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with non-fluorinated analogs to assess the role of fluorine in bioactivity .

Advanced: How can contradictory reactivity data in fluorinated pyrazole-furan hybrids be resolved?

Methodological Answer:

Contradictions often arise from substituent positioning or solvent effects. Strategies include:

- Comparative analysis: Synthesize analogs with varying substituents (e.g., mono- vs. bis-difluoromethyl groups) and compare reaction rates. For example, para-substituted phenyl rings alter electronic distribution, slowing aldehyde oxidation .

- Computational modeling: Use DFT calculations to map electron density (e.g., Fukui indices) and predict sites for nucleophilic/electrophilic attack. Pyrazole N1 often shows higher electrophilicity .

- Controlled experiments: Systematically vary solvents (polar aprotic vs. protic) and catalysts (e.g., Lewis acids) to isolate factors affecting reactivity. DMF may stabilize intermediates via H-bonding .

Basic: What spectroscopic and chromatographic methods ensure purity and identity?

Methodological Answer:

- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to quantify purity (>98%). The aldehyde group’s UV absorption at ~280 nm aids detection .

- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC correlates the methylene bridge’s 1H (δ 4.5–5.0 ppm) with 13C (δ 40–50 ppm) .

- Elemental analysis: Validate C, H, N, F content (±0.3% deviation). Fluorine quantification often requires combustion ion chromatography .

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Simulate binding to protein active sites (e.g., COX-2 PDB: 5IKT). The difluoromethyl groups may occupy hydrophobic pockets, with docking scores <−7.0 kcal/mol indicating strong binding .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å suggests stable binding .

- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors at the aldehyde group) using tools like Schrödinger’s Phase. Overlap with known bioactive pyrazoles validates models .

Table 1: Comparative Reactivity of Structural Analogs

| Substituent Position | Electronic Effect | Reaction Rate (Aldehyde Oxidation) | Reference |

|---|---|---|---|

| 3,5-Bis(difluoromethyl) | Strong −I effect | Slow (t₁/₂ = 120 min) | |

| 4-Trifluoromethyl | Moderate −I effect | Moderate (t₁/₂ = 90 min) | |

| Non-fluorinated | No −I effect | Fast (t₁/₂ = 30 min) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.